molecular formula C6H5Cl2NO4S B13934210 2-(Chlorosulfonyl)isonicotinic acid hydrochloride

2-(Chlorosulfonyl)isonicotinic acid hydrochloride

Cat. No.: B13934210
M. Wt: 258.08 g/mol
InChI Key: FQXSYMGMLAAPBN-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)isonicotinic acid hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO4S. It is a derivative of isonicotinic acid, where the carboxyl group is substituted with a chlorosulfonyl group.

Preparation Methods

The synthesis of 2-(Chlorosulfonyl)isonicotinic acid hydrochloride typically involves the chlorosulfonation of isonicotinic acid. The process can be summarized as follows:

    Chlorosulfonation Reaction: Isonicotinic acid is treated with chlorosulfonic acid (ClSO3H) to introduce the chlorosulfonyl group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

    Hydrochloride Formation: The resulting 2-(Chlorosulfonyl)isonicotinic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-(Chlorosulfonyl)isonicotinic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide (SO3), cyanogen chloride (ClCN), and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)isonicotinic acid hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

2-(Chlorosulfonyl)isonicotinic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C6H5Cl2NO4S

Molecular Weight

258.08 g/mol

IUPAC Name

2-chlorosulfonylpyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H4ClNO4S.ClH/c7-13(11,12)5-3-4(6(9)10)1-2-8-5;/h1-3H,(H,9,10);1H

InChI Key

FQXSYMGMLAAPBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)O)S(=O)(=O)Cl.Cl

Origin of Product

United States

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